Cas no 75377-45-6 (rac N-Desmethyl Tramadol)

rac N-Desmethyl Tramadol structure
rac N-Desmethyl Tramadol structure
商品名:rac N-Desmethyl Tramadol
CAS番号:75377-45-6
MF:C15H23NO2
メガワット:249.34862
CID:558848
PubChem ID:12149038

rac N-Desmethyl Tramadol 化学的及び物理的性質

名前と識別子

    • Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-, (1R,2R)-rel-
    • rac N-Desmethyl Tramadol
    • (+/-)-N-Desmethyl Tramadol
    • 1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol
    • Cyclohexanol, 1-(3-methoxyphenyl)-2-[(methylamino)methyl]-,cis-
    • Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-, cis-(?à)-
    • N-Demethyltramadol
    • N-Desmethyltramadol
    • N-Monodesmethyltramadol
    • Nortramadol
    • DTXSID001018771
    • 147762-57-0
    • Cyclohexanol, 1-(3-methoxyphenyl)-2-((methylamino)methyl)-, cis-(+/-)-
    • 8M7YSN2KII
    • UNII-8M7YSN2KII
    • NS00108345
    • SCHEMBL13942259
    • (1R,2R)-1-(3-methoxyphenyl)-2-((methylamino)methyl)cyclohexan-1-ol
    • (1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
    • Tramadol metabolite M2
    • AKOS030241843
    • ()-N-Desmethyl Tramadol
    • BDBM50505667
    • Cyclohexanol, 1-(3-methoxyphenyl)-2-((methylamino)methyl)-, (1R,2R)-rel-
    • (+)-N-Desmethyl Tramadol
    • CHEMBL4466163
    • 75377-45-6
    • インチ: InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1
    • InChIKey: VUMQHLSPUAFKKK-HIFRSBDPSA-N
    • ほほえんだ: CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

計算された属性

  • せいみつぶんしりょう: 249.17300
  • どういたいしつりょう: 249.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • PSA: 41.49000
  • LogP: 2.68330

rac N-Desmethyl Tramadol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D294700-10mg
rac N-Desmethyl Tramadol
75377-45-6
10mg
$752.00 2023-05-18
TRC
D294700-25mg
rac N-Desmethyl Tramadol
75377-45-6
25mg
$1654.00 2023-05-18
TRC
D294700-5mg
rac N-Desmethyl Tramadol
75377-45-6
5mg
$ 391.00 2023-09-08
TRC
D294700-2.5mg
rac N-Desmethyl Tramadol
75377-45-6
2.5mg
$ 222.00 2023-09-08
TRC
D294700-1mg
rac N-Desmethyl Tramadol
75377-45-6
1mg
$ 152.00 2023-09-08

rac N-Desmethyl Tramadol 関連文献

rac N-Desmethyl Tramadolに関する追加情報

Professional Introduction to Rac N-Desmethyl Tramadol (CAS No. 75377-45-6)

Rac N-Desmethyl Tramadol, a key metabolite in the pharmacokinetic profile of tramadol, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 75377-45-6, plays a crucial role in understanding the metabolic pathways and therapeutic efficacy of tramadol, a widely used opioid analgesic. The detailed exploration of Rac N-Desmethyl Tramadol not only enhances our comprehension of drug metabolism but also contributes to the development of more effective and safer pharmaceutical agents.

The chemical structure of Rac N-Desmethyl Tramadol is characterized by its molecular formula and stereochemical configuration, which are essential for its biological activity. As a metabolite, it is formed through the enzymatic action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, in the liver. These enzymes are pivotal in the metabolism of tramadol, converting it into active and inactive metabolites, including Rac N-Desmethyl Tramadol. The stereochemistry of this compound, being racemic, implies that it contains equal amounts of both enantiomers, which can influence its pharmacological properties.

Recent advancements in analytical techniques have enabled researchers to delve deeper into the pharmacokinetic behavior of Rac N-Desmethyl Tramadol. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a cornerstone in studying this metabolite's concentration profiles in biological matrices. Such methodologies provide high sensitivity and specificity, allowing for precise quantification and characterization. The insights gained from these studies are crucial for optimizing dosing regimens and predicting individual patient responses to tramadol therapy.

The pharmacological significance of Rac N-Desmethyl Tramadol extends beyond its role as a mere metabolite. Emerging research suggests that this compound may possess independent pharmacological effects, contributing to the overall analgesic profile of tramadol. Studies have indicated that Rac N-Desmethyl Tramadol exhibits weak opioid activity compared to its parent compound, tramadol. This finding has implications for understanding the mechanisms underlying tramadol's analgesic effects and may guide the development of new derivatives with enhanced therapeutic benefits.

In addition to its pharmacological relevance, Rac N-Desmethyl Tramadol has been a subject of interest in toxicological studies. The metabolic pathways leading to its formation are closely associated with those producing other active metabolites, such as O-desmethyl tramadol and 2-Ethylidene-1-(4-methylphenyl) cyclohexanol (M1). Understanding these pathways is essential for assessing the potential risks associated with tramadol use, particularly in patients with impaired liver function or those taking concomitant medications that induce or inhibit cytochrome P450 enzymes.

The synthesis and characterization of Rac N-Desmethyl Tramadol have also advanced significantly due to innovations in synthetic chemistry. Researchers have developed efficient synthetic routes that allow for the production of pure enantiomerically enriched forms of this metabolite. These synthetic methods are not only valuable for laboratory research but also hold promise for industrial-scale production, facilitating further clinical and preclinical studies. The availability of high-purity Rac N-Desmethyl Tramadol is crucial for conducting accurate pharmacokinetic and pharmacodynamic studies.

One of the most intriguing aspects of Rac N-Desmethyl Tramadol is its role in individualizing patient therapy based on genetic variations in drug-metabolizing enzymes. Genetic polymorphisms in CYP2D6 have been extensively studied in relation to tramadol metabolism. Patients with poor metabolizer genotypes exhibit reduced levels of active metabolites, including Rac N-Desmethyl Tramadol, which can lead to suboptimal analgesic effects. Conversely, ultra-rapid metabolizers may experience increased levels of these metabolites, raising concerns about adverse effects such as serotonin syndrome. Personalized medicine approaches leveraging genetic information could optimize tramadol therapy by tailoring dosages to individual metabolic capacities.

The future direction of research on Rac N-Desmethyl Tramadol is likely to focus on elucidating its precise role in tramadol's therapeutic and adverse effect profiles. Advanced computational modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, are being employed to predict the interactions between Rac N-Desmethyl Tramadol and biological targets. These computational studies complement experimental approaches by providing insights into the molecular mechanisms underlying its pharmacological effects.

Moreover, the exploration of Rac N-Desmethyl Tramadol as a potential therapeutic agent is gaining traction. Given its structural similarity to tramadol and its observed pharmacological activity, researchers are investigating whether it could serve as a lead compound for developing new analgesics with improved safety profiles. Such efforts aim to mitigate the risks associated with tramadol use while maintaining or enhancing its analgesic efficacy.

In conclusion, Rac N-Desmethyl Tramanol (CAS No. 75377-45-6) represents a critical component in understanding the complex pharmacology of tramadol. Its detailed study not only enhances our knowledge of drug metabolism but also opens new avenues for therapeutic innovation. As research continues to uncover the multifaceted roles of this metabolite, it will undoubtedly contribute significantly to advancements in pain management and personalized medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量